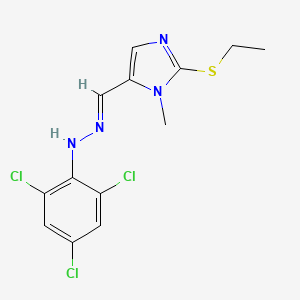

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone

Description

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone is a hydrazone derivative featuring an imidazole core substituted with an ethylsulfanyl group at position 2 and a methyl group at position 1. The hydrazone moiety is linked to a 2,4,6-trichlorophenyl group, which imparts significant electron-withdrawing and lipophilic characteristics.

This analysis focuses on comparative structural features, synthetic pathways, and bioactivity trends.

Properties

IUPAC Name |

2,4,6-trichloro-N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl3N4S/c1-3-21-13-17-6-9(20(13)2)7-18-19-12-10(15)4-8(14)5-11(12)16/h4-7,19H,3H2,1-2H3/b18-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRAALDMBGEBFX-CNHKJKLMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)C=NNC2=C(C=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=NC=C(N1C)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone typically involves multi-step organic reactions. One common method starts with the preparation of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde through the reaction of 2-(ethylsulfanyl)-1-methylimidazole with an appropriate aldehyde under controlled conditions. This intermediate is then reacted with 2,4,6-trichlorophenylhydrazine to form the final hydrazone product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the hydrazone linkage to corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Solvents like dichloromethane, ethanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity or protein function. The hydrazone linkage can form hydrogen bonds or other interactions with biological molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- However, the trichlorophenyl group is bulkier, which may reduce solubility compared to the nitro analog .

- Heterocycle Core: Imidazole (target compound and ) vs. triazole () alters electronic properties. Triazoles often exhibit stronger hydrogen-bonding capacity, which may explain the observed cytotoxic activity in .

Research Findings and Implications

Structural Insights from Crystallography

- The ethylsulfanyl group in the target compound may enhance conformational flexibility, affecting binding kinetics.

Biological Activity

The compound 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone is a derivative of imidazole that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

- IUPAC Name: 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone

- Molecular Formula: C13H13Cl3N4S

- Molecular Weight: 353.69 g/mol

- CAS Number: 191411-48-0

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde , which is reacted with 2,4,6-trichlorophenylhydrazine under acidic conditions to form the hydrazone derivative. This reaction is facilitated by an acid catalyst such as hydrochloric acid or acetic acid, which promotes the condensation of the aldehyde and hydrazine components.

Antimicrobial Properties

Research indicates that compounds similar to 2-(ethylsulfanyl)-1-methyl-1H-imidazole derivatives exhibit significant antimicrobial activity. A study evaluating a series of imidazole derivatives found that certain substitutions enhance their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the ethylsulfanyl group is believed to play a crucial role in this activity due to its ability to interact with microbial cell membranes .

Anticancer Activity

Another area of interest is the compound's potential anticancer properties. Preliminary studies suggest that hydrazone derivatives can inhibit cancer cell proliferation. For instance, research has shown that hydrazones derived from imidazole structures can induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone can be attributed to several mechanisms:

- Enzyme Inhibition: The imidazole ring may mimic natural substrates for enzymes involved in metabolic pathways, thereby inhibiting their activity.

- Receptor Modulation: The compound may interact with specific receptors involved in cell signaling pathways, affecting cellular responses.

- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may lead to oxidative stress in target cells, contributing to apoptosis in cancer cells .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone, and how can reaction yields be optimized?

- Methodological Answer : The compound’s core imidazole scaffold can be synthesized via the Debus-Radziszewski reaction, which involves condensation of a 1,2-diketone (or equivalent), an aldehyde, and ammonia. For the ethylsulfanyl group, post-functionalization via nucleophilic substitution (e.g., using ethanethiol) is typical . Optimize yields by controlling reaction temperature (e.g., 60–80°C for imidazole ring formation) and using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer : Use a combination of:

- NMR : and NMR to verify the imidazole ring substitution pattern (e.g., chemical shifts for C-2 ethylsulfanyl group at δ 2.8–3.2 ppm for SCH) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the hydrazone group) .

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s receptor-binding interactions, and how do methodological choices affect feature identification?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., enzymes with imidazole-binding pockets). Parameterize the ethylsulfanyl group’s hydrophobicity and the trichlorophenyl group’s steric effects .

- Contradiction Analysis : Divergent results in receptor-binding studies may arise from methodological differences, such as using single-receptor vs. multi-receptor datasets. For example, Haddad et al. (2008a) derived features from single-receptor activity, while Saito et al. (2009) used multi-receptor agonistic profiles, leading to non-overlapping chemical clusters . Validate models with wet-lab assays (e.g., IC measurements) to reconcile discrepancies .

Q. How can researchers resolve contradictions in experimental data regarding the compound’s stability under varying pH conditions?

- Methodological Answer :

- Degradation Studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) in buffers of pH 3–8. Monitor degradation products via LC-MS.

- Mechanistic Insight : The hydrazone group is pH-sensitive; protonation at low pH stabilizes the structure, while deprotonation at high pH accelerates hydrolysis. Use DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways and identify stabilizing substituents .

Q. What strategies are effective for analyzing the compound’s bioactivity in complex matrices (e.g., cell lysates or serum)?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological matrices. Optimize recovery rates (>80%) via pH adjustment (e.g., pH 6–7 for hydrazone stability) .

- Activity Profiling : Combine LC-MS quantification with functional assays (e.g., enzyme inhibition in vitro). Account for matrix effects (e.g., serum protein binding) by spiking calibration standards into matched matrices .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method with HPLC quantification. For polar solvents (e.g., DMSO), solubility is typically higher (>50 mg/mL), while nonpolar solvents (e.g., hexane) show limited solubility (<1 mg/mL). Discrepancies may arise from impurities or polymorphic forms; characterize solid-state forms via PXRD .

- QSAR Modeling : Develop quantitative structure-activity relationship models using logP values (predicted ~3.2 for this compound) to rationalize solvent interactions .

Q. What experimental designs can differentiate between the compound’s direct pharmacological effects and off-target interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.